N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)-N~1~-propylglycinamide
Overview
Description
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)-N~1~-propylglycinamide is a useful research compound. Its molecular formula is C18H20ClFN2O3S and its molecular weight is 398.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 398.0867195 g/mol and the complexity rating of the compound is 539. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fuel Cell Applications
- Sulfonated poly(arylene ether sulfone)s block copolymers, which include fluorenyl groups synthesized using bis(4-fluorophenyl)sulfone (FPS), demonstrate properties useful for fuel-cell applications. They exhibit high proton conductivity, beneficial for fuel-cell membranes, and possess mechanical properties superior to random copolymers, making them promising candidates for this application (Bae, Miyatake, & Watanabe, 2009).
Cancer Research
- Halogenated sulfonamides, including compounds with fluoro and chloro groups, have been studied for their inhibitory effects on tumor-associated carbonic anhydrase IX. These compounds, which potentially include structures similar to N
2-[(4-chlorophenyl)sulfonyl]-N2-(4-fluorobenzyl)-N1-propylglycinamide, show promise in designing selective inhibitors for antitumor applications (Ilies et al., 2003).
- Halogenated sulfonamides, including compounds with fluoro and chloro groups, have been studied for their inhibitory effects on tumor-associated carbonic anhydrase IX. These compounds, which potentially include structures similar to N
Polymer Research
- Research in polymer science has explored the use of chlorophenyl and fluorobenzyl groups in the synthesis of multiblock copolymers. These include sulfonated poly(4'-phenyl-2,5-benzophenone) and poly(arylene ether sulfone) for proton exchange membranes, indicating potential applications in areas like membrane technology and energy storage (Ghassemi, Ndip, & Mcgrath, 2004).
Antiviral Research
- Sulfonamide derivatives, synthesized using chlorosulfonic acid-modified polyethylene glycol, have shown significant antiviral activity. This suggests potential applications in the development of new antiviral agents, which could be relevant to the derivatives of N
2-[(4-chlorophenyl)sulfonyl]-N2-(4-fluorobenzyl)-N1-propylglycinamide (Naidu et al., 2012).
- Sulfonamide derivatives, synthesized using chlorosulfonic acid-modified polyethylene glycol, have shown significant antiviral activity. This suggests potential applications in the development of new antiviral agents, which could be relevant to the derivatives of N
Quantum Mechanical Studies
- Studies on organic compounds with aromatic halogen-substituted sulfonamidobenzoxazole structures, which bear similarities to N
2-[(4-chlorophenyl)sulfonyl]-N2-(4-fluorobenzyl)-N1-propylglycinamide, have explored their light harvesting properties. These compounds are potential candidates for developing novel inhibitors of the Topoisomerase II enzyme and for applications in dye-sensitized solar cells (Mary et al., 2019).
- Studies on organic compounds with aromatic halogen-substituted sulfonamidobenzoxazole structures, which bear similarities to N
Properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-[(4-fluorophenyl)methyl]amino]-N-propylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN2O3S/c1-2-11-21-18(23)13-22(12-14-3-7-16(20)8-4-14)26(24,25)17-9-5-15(19)6-10-17/h3-10H,2,11-13H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDFVIGMEBHTHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN(CC1=CC=C(C=C1)F)S(=O)(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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